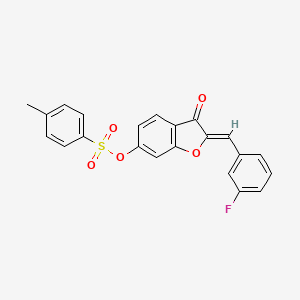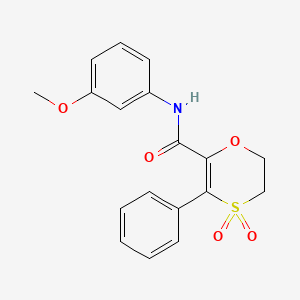![molecular formula C16H17NO6 B12199383 N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-N-methylglycine](/img/structure/B12199383.png)
N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-N-methylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-N-methylglycine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties. This particular compound is characterized by the presence of a coumarin core with specific functional groups that contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-N-methylglycine typically involves the following steps:
Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Functionalization of the Coumarin Core: The hydroxyl group at the 7-position and the methyl groups at the 4 and 8 positions are introduced through specific substitution reactions.
Acetylation and Glycine Derivatization: The acetyl group is introduced at the 3-position of the coumarin core, followed by the attachment of N-methylglycine through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-N-methylglycine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the coumarin core can be reduced to form alcohols.
Substitution: The methyl groups at the 4 and 8 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic reagents such as alkyl halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted coumarin derivatives with various functional groups.
Scientific Research Applications
N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-N-methylglycine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex coumarin derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an anticoagulant and anti-inflammatory agent.
Industry: Utilized in the development of fluorescent dyes and sensors due to its unique photophysical properties.
Mechanism of Action
The mechanism of action of N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-N-methylglycine involves its interaction with specific molecular targets and pathways:
Anticoagulant Activity: Inhibits the activity of vitamin K epoxide reductase, leading to reduced synthesis of clotting factors.
Antimicrobial Activity: Disrupts bacterial cell wall synthesis and inhibits key enzymes involved in microbial metabolism.
Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
Comparison with Similar Compounds
N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-N-methylglycine can be compared with other coumarin derivatives:
Warfarin: A well-known anticoagulant with a similar mechanism of action but different functional groups.
Dicoumarol: Another anticoagulant with a similar coumarin core but different substituents.
7-Hydroxycoumarin: A simpler coumarin derivative with hydroxylation at the 7-position, lacking the acetyl and glycine groups.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H17NO6 |
|---|---|
Molecular Weight |
319.31 g/mol |
IUPAC Name |
2-[[2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]-methylamino]acetic acid |
InChI |
InChI=1S/C16H17NO6/c1-8-10-4-5-12(18)9(2)15(10)23-16(22)11(8)6-13(19)17(3)7-14(20)21/h4-5,18H,6-7H2,1-3H3,(H,20,21) |
InChI Key |
BRVVEZXNAYKKPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)N(C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7Z)-7-(2-methoxybenzylidene)-9-methyl-3-(pyridin-2-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one](/img/structure/B12199315.png)
![5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1-(4-methoxyphenyl)-1H-tetrazole](/img/structure/B12199316.png)

![2-(4-chlorophenyl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]quinoline-4-carboxamide](/img/structure/B12199321.png)
![1-(4-methoxyphenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12199324.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B12199327.png)


![5-(4-methoxyphenyl)-N-[(2E)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide](/img/structure/B12199339.png)
![2-methoxy-N-(4-{[(3-methoxypropyl)carbamoyl]methoxy}phenyl)benzamide](/img/structure/B12199357.png)
![4-{[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid](/img/structure/B12199363.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B12199367.png)
![Ethyl 2-hydroxy-4-(pyridin-4-yl)-3,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B12199375.png)
